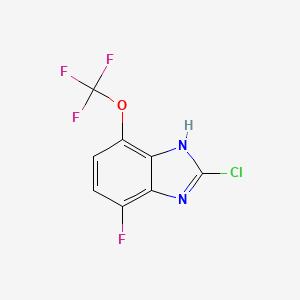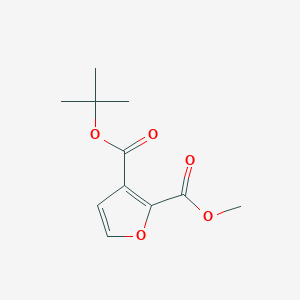![molecular formula C16H12BrN3O2 B12839198 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a brominated indole moiety fused with a piperidine-2,6-dione structure, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
One common method involves the use of N-Bromosuccinimide (NBS) in dichloromethane under inert atmosphere conditions . The reaction is carried out at room temperature, and the product is obtained through filtration and recrystallization. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include NBS for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other brominated indole derivatives and piperidine-2,6-dione analogs. For example:
6-Bromo-9H-pyrido[2,3-b]indole: Shares the brominated indole structure but lacks the piperidine-2,6-dione moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
The uniqueness of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione lies in its combined structure, which may confer distinct biological properties and therapeutic potential.
Propriétés
Formule moléculaire |
C16H12BrN3O2 |
|---|---|
Poids moléculaire |
358.19 g/mol |
Nom IUPAC |
3-(6-bromopyrido[2,3-b]indol-9-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H12BrN3O2/c17-9-3-4-12-11(8-9)10-2-1-7-18-15(10)20(12)13-5-6-14(21)19-16(13)22/h1-4,7-8,13H,5-6H2,(H,19,21,22) |
Clé InChI |
PPSSTFKAMONKOI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(ethylamino)-2',7'-dimethyl-](/img/structure/B12839130.png)
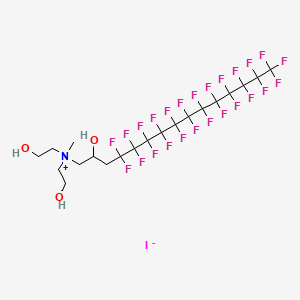
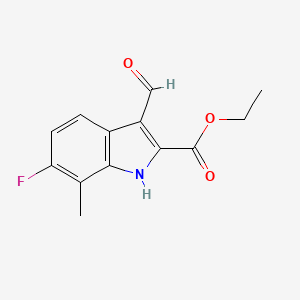
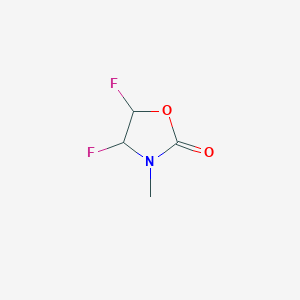
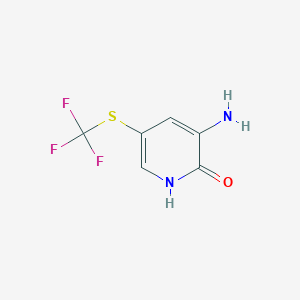
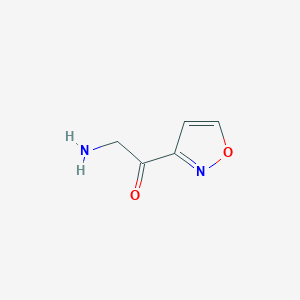
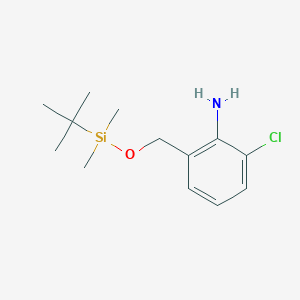
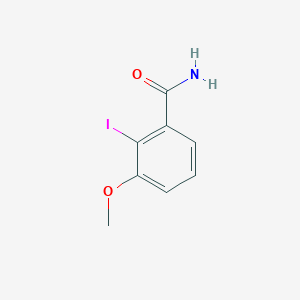
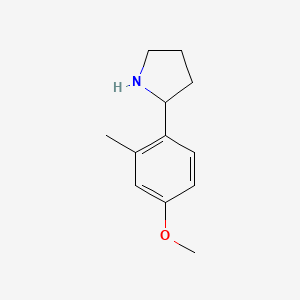
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
